molecular formula C11H12N4O3S B2491460 2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid CAS No. 436095-22-6

2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid

Cat. No.: B2491460
CAS No.: 436095-22-6
M. Wt: 280.3
InChI Key: PMSIUZJIDLHYNY-UHFFFAOYSA-N
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Description

2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid is a chemical compound with the molecular formula C11H12N4O3S It is characterized by the presence of a tetrazole ring, an ethoxyphenyl group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Sulfanylacetic Acid Moiety: This step involves the reaction of a thiol with chloroacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group on the ethoxyphenyl ring can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to bind to enzymes and receptors. The ethoxyphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The sulfanylacetic acid moiety can participate in redox reactions, potentially modulating the activity of target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness

2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethoxy group can influence the compound’s solubility and binding properties, making it distinct from similar compounds with different substituents.

Properties

IUPAC Name

2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-2-18-9-6-4-3-5-8(9)15-11(12-13-14-15)19-7-10(16)17/h3-6H,2,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSIUZJIDLHYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331283
Record name 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832478
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

436095-22-6
Record name 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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